4-Methoxycarbonylnicotinoyl chloride
Description
4-Methoxycarbonylnicotinoyl chloride is a nicotinoyl chloride derivative featuring a methoxycarbonyl group (-COOMe) at the 4-position of the pyridine ring. Structurally, it consists of a pyridine backbone with an acyl chloride (-COCl) at the 2-position (nicotinoyl configuration) and a methoxycarbonyl substituent at the 4-position. This compound is highly reactive due to the electron-withdrawing nature of both the acyl chloride and the methoxycarbonyl group, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming amide or ester linkages in drug candidates.
Properties
CAS No. |
38173-40-9 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 3-carbonochloridoylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-10-4-6(5)7(9)11/h2-4H,1H3 |
InChI Key |
RWKNQGCJEPRQSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison
4-Methylnicotinic Acid Hydrochloride (CAS 55-22-1)
- Structure : Pyridine ring with a methyl (-CH₃) group at the 4-position and a carboxylic acid (-COOH) at the 2-position, as a hydrochloride salt.
- Reactivity : The methyl group is electron-donating, reducing the acidity of the carboxylic acid compared to the methoxycarbonyl substituent. The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions.
- Applications : Primarily used as an intermediate in antihypertensive and anti-inflammatory drug synthesis.
4-(Methylamino)-3-Nitrobenzoyl Chloride (CAS 4021-12-9) Structure: Benzene ring with a nitro (-NO₂) group at the 3-position, a methylamino (-NHCH₃) group at the 4-position, and an acyl chloride (-COCl) at the 1-position. Reactivity: The nitro group is a strong electron-withdrawing group (EWG), significantly activating the acyl chloride for nucleophilic substitution. This compound exhibits faster reaction kinetics in amidation compared to pyridine-based analogs. Applications: Widely used in peptide coupling and synthesis of nitroaromatic pharmaceuticals.
Methacroylcholine Chloride (CAS 5039-78-1)
- Structure : Contains a methacrylate group linked to choline, stabilized with MEHQ.
- Reactivity : The quaternary ammonium group enhances solubility in polar solvents, while the methacrylate enables polymerization. Stabilizers like MEHQ reduce premature radical formation.
- Applications : Utilized in biomedical hydrogels and controlled-release drug delivery systems.
Comparative Data Table
Research Findings on Substituent Influence
- Electronic Effects: The methoxycarbonyl group in 4-methoxycarbonylnicotinoyl chloride withdraws electrons via resonance, increasing the electrophilicity of the acyl chloride compared to alkyl-substituted analogs like 4-methylnicotinic acid. Nitro-substituted benzoyl chlorides (e.g., 4-(Methylamino)-3-nitrobenzoyl chloride) exhibit superior reactivity in SN2 reactions due to stronger EWG effects.
- Solubility and Stability: Hydrochloride salts (e.g., 4-methylnicotinic acid HCl) offer better aqueous compatibility, whereas acyl chlorides require anhydrous conditions.
- Synthetic Utility: Pyridine-based acyl chlorides (e.g., 4-methoxycarbonylnicotinoyl chloride) are preferred for heterocyclic drug synthesis, while benzene-based analogs dominate peptide chemistry.
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